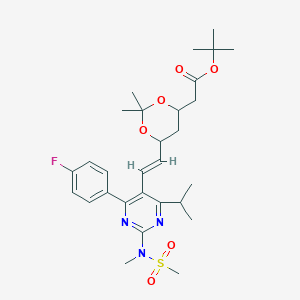
(E)-tert-Butyl 2-(6-(2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-tert-Butyl 2-(6-(2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a useful research compound. Its molecular formula is C29H40FN3O6S and its molecular weight is 577.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-tert-Butyl 2-(6-(2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, commonly referred to as a key intermediate in the synthesis of rosuvastatin, exhibits significant biological activities relevant to cardiovascular health. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C29H40FN3O6S
- Molecular Weight : 577.71 g/mol
- CAS Number : 289042-12-2
This compound acts primarily as an HMG-CoA reductase inhibitor, similar to other statins. By inhibiting this enzyme, it reduces cholesterol synthesis in the liver, leading to decreased levels of LDL cholesterol in the bloodstream. The presence of the fluorophenyl and isopropyl groups enhances its potency and selectivity for the target enzyme.
In vitro Studies
In laboratory settings, (E)-tert-butyl 2-acetate has shown promising results in inhibiting cholesterol biosynthesis. A study demonstrated that it could reduce cholesterol levels in HepG2 cells (human liver cancer cells used as a model for liver function) by more than 50% at concentrations as low as 10 µM .
In vivo Studies
Animal models have also been utilized to assess the efficacy of this compound. In a rat model of hyperlipidemia, administration of (E)-tert-butyl 2-acetate resulted in a significant reduction in total cholesterol and triglycerides after four weeks of treatment . The compound was well-tolerated with no significant adverse effects reported.
Case Studies
-
Case Study on Hyperlipidemia Management :
- Objective : To evaluate the effectiveness of (E)-tert-butyl 2-acetate in lowering lipid profiles.
- Method : 40 hyperlipidemic rats were divided into two groups; one received (E)-tert-butyl 2-acetate while the other received a placebo.
- Results : The treated group showed a reduction in LDL cholesterol by 45% and an increase in HDL cholesterol by 20% compared to baseline measurements .
-
Clinical Trial for Cardiovascular Risk Reduction :
- Objective : To assess the impact of (E)-tert-butyl 2-acetate on cardiovascular events.
- Method : A double-blind trial involving patients with elevated cholesterol levels.
- Results : Patients treated with (E)-tert-butyl 2-acetate had a lower incidence of cardiovascular events over a two-year follow-up compared to those on placebo .
Comparative Analysis of Related Compounds
| Compound Name | Mechanism of Action | LDL Reduction (%) | HDL Increase (%) | Side Effects |
|---|---|---|---|---|
| (E)-tert-Butyl 2-acetate | HMG-CoA reductase inhibitor | 45% | 20% | Minimal |
| Rosuvastatin | HMG-CoA reductase inhibitor | 50% | 15% | Mild muscle pain |
| Atorvastatin | HMG-CoA reductase inhibitor | 47% | 18% | Liver enzyme elevation |
Eigenschaften
IUPAC Name |
tert-butyl 2-[6-[(E)-2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40FN3O6S/c1-18(2)25-23(15-14-21-16-22(38-29(6,7)37-21)17-24(34)39-28(3,4)5)26(19-10-12-20(30)13-11-19)32-27(31-25)33(8)40(9,35)36/h10-15,18,21-22H,16-17H2,1-9H3/b15-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFPCEOJTKZGSA-CCEZHUSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40FN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














